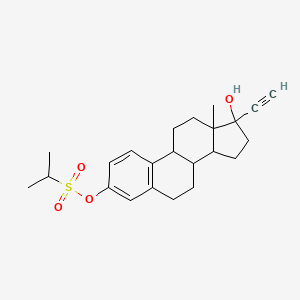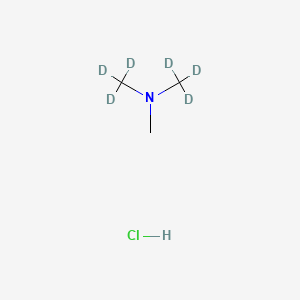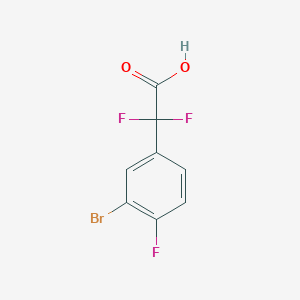
17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol is a synthetic estrogen derivative. It is structurally related to estradiol, a naturally occurring estrogen hormone. This compound is known for its potent estrogenic activity and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of 17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol involves several steps. The starting material is typically estradiol, which undergoes ethynylation at the 17-alpha position. This is followed by the introduction of an isopropylsulfonyl group at the 3-position. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of estrogenic activity and hormone receptor interactions.
Biology: Researchers use this compound to study the effects of estrogen on cellular processes and gene expression.
Medicine: It is investigated for its potential therapeutic applications in hormone replacement therapy and contraceptive formulations.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of 17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol involves binding to estrogen receptors (ERs) in target cells. This binding activates the receptor, leading to changes in gene expression and cellular function. The compound primarily targets the ER-alpha and ER-beta receptors, which are involved in various physiological processes, including reproductive health, bone density, and cardiovascular function.
Comparaison Avec Des Composés Similaires
17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol is unique due to its specific structural modifications, which enhance its estrogenic activity. Similar compounds include:
17 alpha-Ethinyl estradiol: Another synthetic estrogen with potent activity, commonly used in oral contraceptives.
Estradiol: The natural form of estrogen, widely studied for its role in the endocrine system.
Ethinyl estradiol-3-sulfate: A sulfate ester of ethinyl estradiol, used in research for its distinct pharmacokinetic properties.
These compounds share similar estrogenic effects but differ in their pharmacokinetics, receptor binding affinities, and specific applications.
Propriétés
Formule moléculaire |
C23H30O4S |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
(17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) propane-2-sulfonate |
InChI |
InChI=1S/C23H30O4S/c1-5-23(24)13-11-21-20-8-6-16-14-17(27-28(25,26)15(2)3)7-9-18(16)19(20)10-12-22(21,23)4/h1,7,9,14-15,19-21,24H,6,8,10-13H2,2-4H3 |
Clé InChI |
KPEUDULLQDHKAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12305412.png)
![2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)](/img/structure/B12305415.png)
![3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one](/img/structure/B12305418.png)
![3-[2-[2-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12305421.png)

![1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane](/img/structure/B12305432.png)
![2-[2-[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/structure/B12305448.png)
![1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[b]1,6-naphthyridine dihydrochloride](/img/structure/B12305462.png)
![rac-3-tert-butyl 1-methyl (1R,5S)-5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate, cis](/img/structure/B12305473.png)
![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B12305481.png)



![rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis](/img/structure/B12305519.png)
